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Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality,
offering the potential to address disease-causing proteins previously considered "undruggable”
with conventional small molecule inhibitors.[1][2] Technologies like Proteolysis-Targeting
Chimeras (PROTACSs) and molecular glues function by hijacking the body's natural protein
disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins.[3]
However, standalone degraders often face challenges with poor membrane permeability and a
lack of tissue selectivity, leading to potential off-target effects.[4]

To overcome these limitations, a new class of therapeutics known as Degrader-Antibody
Conjugates (DACs) has been developed.[4][5] These constructs merge the high specificity of
monoclonal antibodies with the catalytic efficiency of protein degraders.[6] A "neoDegrader” is a
term for the protein degrader payload, often a molecular glue, which is conjugated to an
antibody to form what Orum Therapeutics has termed an Antibody-neoDegrader Conjugate
(AnDC™).[4][7] This guide provides a detailed technical overview of the neoDegrader concept,
its mechanism of action, key preclinical data, and the experimental protocols used for its
validation.

Core Concept: The Antibody-neoDegrader
Conjugate (AnDC)
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An AnDC is a sophisticated biopharmaceutical that builds upon the framework of an Antibody-
Drug Conjugate (ADC). In contrast to traditional ADCs that carry cytotoxic payloads to kill
cancer cells, an AnDC delivers a neoDegrader payload to induce the specific degradation of an
intracellular target protein.[1][4]

The structure consists of three primary components:

e Monoclonal Antibody (mADb): Provides exquisite specificity by targeting a particular antigen
expressed on the surface of cancer cells (e.g., HER2).[2][8]

e neoDegrader (Payload): An engineered small molecule, such as a molecular glue, designed
to recruit a specific E3 ubiquitin ligase to a target protein.[7]

o Linker: A chemical bridge that connects the antibody to the neoDegrader payload. This linker
is often designed to be stable in circulation but cleavable within the target cell's internal
environment (e.g., the lysosome), ensuring the payload is released only after internalization.

[1](8]

The overarching mechanism involves the antibody guiding the neoDegrader to the desired cell
population, thereby overcoming the delivery challenges of unconjugated degraders and
enhancing the therapeutic window.[9]
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Figure 1. General mechanism of action for an Antibody-neoDegrader Conjugate (AnDC).
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Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

Once released inside the target cell, the neoDegrader payload initiates a catalytic cycle of
protein degradation.[1] Unlike inhibitors that require sustained occupancy of a protein's active
site, a single neoDegrader molecule can mediate the destruction of multiple target protein
molecules.[3]

The key steps are as follows:

o Ternary Complex Formation: The neoDegrader, acting as a "molecular glue," facilitates a
new protein-protein interaction, forming a ternary complex between the target protein and an
E3 ubiquitin ligase (e.g., Cereblon).[3][7]

 Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a
ubiquitin-conjugating enzyme (E2) onto lysine residues of the target protein. This results in a
polyubiquitin chain.

o Proteasomal Recognition: The polyubiquitin chain acts as a recognition signal for the 26S
proteasome.

o Degradation: The proteasome unfolds and degrades the tagged protein into small peptides,
while the neoDegrader is released to repeat the cycle.[6]
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Figure 2. The catalytic cycle of a neoDegrader via the ubiquitin-proteasome system.
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Data Presentation: Preclinical Efficacy

The AnDC platform has yielded promising preclinical candidates, most notably ORM-6151 for
hematologic cancers and ORM-5029 for solid tumors. The target for these neoDegraders is
GSPT1 (G1 to S phase transition 1), a translation termination factor essential for tumor cell
survival.[1][2]

Table 1: Preclinical Data for ORM-6151 (CD33-Targeted
AnDC)

Metric Result Cell Lines | Model Citation
) o CD33-expressing cell
Potency Picomolar activity ] [4]
lines
10-1,000-fold greater
than other GSPT1 _
) CD33-expressing cell
Comparative Potency degraders (e.g., CC- i [1]
ines
90009) and Mylotarg
(ADC)
] ) ) Mylotarg-resistant
Efficacy in Resistant o )
Robust activity AML lines (AML193, [1]

Lines

Kasumi6)

Efficacy in Patient

Samples

Picomolar cytotoxicity,

outperforming CC-
90009 and Mylotarg

Primary
relapsed/refractory
AML patient blasts

[1]

In Vivo Efficacy

Robust and durable

anti-tumor activity

Multiple disseminated

xenograft models

[1]

Table 2: Preclinical Data for ORM-5029 (HER2-Targeted

AnDC)
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Metric Result Cell Lines | Model Citation

HER2+ breast cancer
cell lines were more

Cell Line Sensitivity sensitive to GSPT1 Panel of cell lines [2]
degradation than

average

Specific GSPT1

degradation with no _
s o ] Unbiased global
Target Specificity significant depletion of ] ) [2]
proteomics evaluation
over 6,500 other

proteins

Robust efficacy
i ] observed following a Several in vivo
In Vivo Efficacy ] [2]
single dose as low as xenograft models

3 mg/kg

Single-dose activity

) ] superior to Kadcyla®
Comparative In Vivo BT474 xenograft
i and comparable to [2]
Efficacy model
Enhertu® at an

equivalent dose

Tumor growth
inhibition correlated
) ) HCC1569 xenograft
Pharmacodynamics with the degree and del [2]
mode
duration of GSPT1
depletion

Experimental Protocols

The validation of a neoDegrader-based therapeutic involves a series of specific in vitro and in
Vivo assays.

Protocol 1: In Vitro Cytotoxicity and Protein Degradation
Assay
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Objective: To determine the potency (IC50) of the AnDC in cancer cells and confirm on-target
protein degradation.

Methodology:

o Cell Culture: HER2-positive (e.g., BT474, SK-BR-3) and HER2-negative (e.g., MDA-MB-231)
breast cancer cell lines are cultured under standard conditions.

o Treatment: Cells are seeded in 96-well plates for cytotoxicity or 6-well plates for protein
analysis. They are then treated with serial dilutions of the AnDC (e.g., ORM-5029), a non-
targeting control AnDC, the unconjugated neoDegrader, or vehicle control for 72-120 hours.

» Cytotoxicity Assessment: Cell viability is measured using a commercial assay (e.g., CellTiter-
Glo®). Luminescence is read on a plate reader, and data is normalized to vehicle-treated
controls. IC50 curves are generated using non-linear regression.

o Protein Degradation Analysis (Western Blot):

o Following treatment (e.g., 24, 48, 72 hours), cells are washed with PBS and lysed in RIPA
buffer containing protease and phosphatase inhibitors.

o Protein concentration is determined using a BCA assay.

o Equal amounts of protein (20-30 pg) are separated by SDS-PAGE and transferred to a
PVDF membrane.

o The membrane is blocked and then incubated with primary antibodies against the target
protein (e.g., GSPT1) and a loading control (e.g., GAPDH, B-actin).

o After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

o Bands are visualized using an enhanced chemiluminescence (ECL) substrate and
imaged. Densitometry analysis is performed to quantify the level of protein degradation
relative to the loading control.
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Experimental Workflow: In Vitro AnDC Assessment
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Figure 3. Workflow for in vitro assessment of AnDC cytotoxicity and protein degradation.

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the AnDC in a living organism.
Methodology:
e Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are used.

e Tumor Implantation: Human cancer cells (e.g., BT474) are implanted subcutaneously into
the flank of each mouse.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mms3). Mice are then randomized into treatment groups (e.g., Vehicle, AnDC at 3 mg/kg,
ADC comparator like Kadcyla®).

» Dosing: The AnDC is administered, typically as a single intravenous (IV) injection.

e Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor
volume is calculated using the formula: (Length x Width?)/2.
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e Endpoint: The study is concluded when tumors in the control group reach a predetermined
maximum size, or after a set period.

» Data Analysis: Tumor growth inhibition (TGI) is calculated for each group relative to the
vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
For pharmacodynamic studies, tumors may be harvested at various time points post-
treatment to analyze target protein levels via Western blot or immunohistochemistry.[2]

Conclusion

The neoDegrader concept, actualized in the form of Antibody-neoDegrader Conjugates,
represents a significant advancement in targeted cancer therapy. By combining the cell-specific
delivery of antibodies with the catalytic and potent action of protein degraders, this technology
can effectively target intracellular oncoproteins that are critical for tumor survival.[4][9]
Preclinical data for GSPT1-targeting AnDCs demonstrates superior potency and robust anti-
tumor activity, even in drug-resistant models.[1][2] As these novel agents progress through
clinical development, they hold the promise of overcoming the limitations of both traditional
ADCs and standalone degrader molecules, potentially offering a new paradigm for treating a
wide range of cancers.[5]
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therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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